![molecular formula C12H14N4O3 B2752067 2,4,6(1H,3H,5H)-嘧啶三酮, 5-[(1,5-二甲基-1H-吡唑-4-基)甲亚甲基]-1,3-二甲基- CAS No. 1006328-15-9](/img/structure/B2752067.png)
2,4,6(1H,3H,5H)-嘧啶三酮, 5-[(1,5-二甲基-1H-吡唑-4-基)甲亚甲基]-1,3-二甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-” is a complex organic molecule. It contains a pyrimidinetrione ring, which is a type of heterocyclic compound, and a dimethyl-pyrazolyl group. Pyrimidinetriones are known to have various biological activities . The pyrazole ring is a common motif in many pharmaceutical compounds due to its ability to bind to various enzymes and receptors in the body .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinetrione ring, followed by the attachment of the dimethyl-pyrazolyl group. The exact synthetic route would depend on the specific reagents and conditions used .科学研究应用
- Leishmaniasis and malaria are significant global health challenges. Research has shown that pyrazole-bearing compounds, including our target molecule, possess potent antileishmanial and antimalarial activities . Specifically, compound 13 demonstrated in vitro antipromastigote activity, suggesting its potential as an antileishmanial agent. Molecular simulations revealed favorable binding patterns in the active site of LmPTR1, a key enzyme in Leishmania parasites.
- The synthesis of pyrazole derivatives is an active area of research. Hydrazine-coupled pyrazoles, such as our compound, have been successfully prepared and characterized using techniques like elemental microanalysis, FTIR, and NMR spectroscopy . These compounds serve as valuable intermediates for designing novel drugs due to their diverse pharmacological effects.
- Researchers have investigated the reactivity of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-diazinane-4,6-dione derivatives. Hydrazine hydrate, for instance, leads to cyclization and the formation of 4,5-diaminopyrazole derivatives. X-ray analysis confirmed the structure of these compounds . Such studies contribute to our understanding of chemical reactivity and guide drug design.
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data is not available, and buyers assume responsibility for confirming product identity and purity .
Antiparasitic Activity
Synthetic Chemistry and Medicinal Chemistry
Structural Studies and X-ray Analysis
Rare and Unique Chemicals Collection
作用机制
Target of Action
The primary target of this compound is Leishmania aethiopica , a protozoan parasite responsible for the disease leishmaniasis . The compound also shows significant activity against Plasmodium berghei , the causative agent of malaria .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme Lm-PTR1 . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme Lm-PTR1 . This enzyme is crucial for the survival and proliferation of the parasites. By inhibiting this enzyme, the compound disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of the parasites, leading to the alleviation of the symptoms of leishmaniasis and malaria . Specifically, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
属性
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-8(6-13-16(7)4)5-9-10(17)14(2)12(19)15(3)11(9)18/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGNROMYVLTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl- |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。